molecular formula C8H10N2O B8394094 3-Cyano-2,4-dimethyl-2-hydroxypyridine

3-Cyano-2,4-dimethyl-2-hydroxypyridine

Cat. No. B8394094
M. Wt: 150.18 g/mol
InChI Key: WURSYXRXVMOPAO-UHFFFAOYSA-N
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Patent
US09206157B2

Procedure details

3-Cyano-2,4-dimethyl-2-hydroxypyridine (0.3 g, 2.0 mmol) was dissolved in MeOH (5 mL), to which catalytic amount of Raney Ni and of aqueous NH3 (0.3 mL) were added and the reaction mixture was stirred under hydrogen pressure (bladder pressure) for 3-4 h. After completion of the reaction, catalyst was filtered off and the filtrate was concentrated under reduced pressure. The residue was thoroughly dried to provide the desired product (0.3 g, quantitative yield).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](C)([OH:10])[NH:5][CH:6]=[CH:7][C:8]=1[CH3:9])#[N:2].[CH3:12]O>[Ni].N>[NH2:2][CH2:1][C:3]1[C:4](=[O:10])[NH:5][C:6]([CH3:12])=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(#N)C=1C(NC=CC1C)(O)C
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Ni]
Name
Quantity
0.3 mL
Type
solvent
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen pressure (bladder pressure) for 3-4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, catalyst
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was thoroughly dried

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
NCC=1C(NC(=CC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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